2-Methyl-2-phenylpentan-3-amine

Descripción

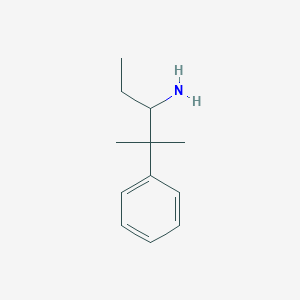

Structure

2D Structure

Propiedades

IUPAC Name |

2-methyl-2-phenylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAANWISRRVHSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341757-90-1 | |

| Record name | 2-methyl-2-phenylpentan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-2-phenylpentan-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Methyl-2-phenylpentan-3-amine. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and proceeding through key intermediates to the final amine product. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in laboratory-scale synthesis and process development.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence. The pathway commences with the formation of a key alcohol intermediate via a Grignard reaction. This is followed by the oxidation of the alcohol to the corresponding ketone. The final step involves the reductive amination of the ketone to yield the target primary amine.

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-ol via Grignard Reaction

The initial step involves the formation of a Grignard reagent from 2-bromo-2-phenylpropane, which then reacts with propanal in a nucleophilic addition to yield the secondary alcohol, 2-methyl-2-phenylpentan-3-ol.

Experimental Protocol

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-2-phenylpropane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Reaction with Propanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propanal (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-methyl-2-phenylpentan-3-ol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (Example Scale) |

| 2-bromo-2-phenylpropane | 199.09 | 1.0 | 19.9 g (100 mmol) |

| Magnesium Turnings | 24.31 | 1.2 | 2.9 g (120 mmol) |

| Propanal | 58.08 | 1.1 | 6.4 g (110 mmol) |

| 2-Methyl-2-phenylpentan-3-ol | 178.27 | - | Yield: 75-85% |

Step 2: Oxidation of 2-Methyl-2-phenylpentan-3-ol to 2-Methyl-2-phenylpentan-3-one

The secondary alcohol intermediate is oxidized to the corresponding ketone, 2-methyl-2-phenylpentan-3-one, using a mild and selective oxidizing agent such as in a Swern oxidation.[1][2] This method avoids the use of heavy metals and is generally high-yielding.

Experimental Protocol (Swern Oxidation)

-

Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 2-methyl-2-phenylpentan-3-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes.

-

Base Addition and Work-up: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature. Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude ketone is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 2-methyl-2-phenylpentan-3-one.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (Example Scale) |

| 2-Methyl-2-phenylpentan-3-ol | 178.27 | 1.0 | 17.8 g (100 mmol) |

| Oxalyl Chloride | 126.93 | 1.5 | 19.0 g (150 mmol) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.2 | 17.2 g (220 mmol) |

| Triethylamine | 101.19 | 5.0 | 50.6 g (500 mmol) |

| 2-Methyl-2-phenylpentan-3-one | 176.26 | - | Yield: 85-95% |

Step 3: Reductive Amination of 2-Methyl-2-phenylpentan-3-one

The final step is the conversion of the ketone to the target primary amine via reductive amination. The Borch reductive amination is a suitable method, employing ammonia as the nitrogen source and sodium cyanoborohydride as a mild reducing agent.[2]

Experimental Protocol (Borch Reductive Amination)

-

Imine Formation: To a solution of 2-methyl-2-phenylpentan-3-one (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The pH of the solution is maintained between 6 and 7 by the dropwise addition of glacial acetic acid if necessary. The reaction is stirred at room temperature for 24-48 hours.

-

Work-up: The methanol is removed under reduced pressure. The residue is diluted with water and basified to a pH of >10 with a concentrated NaOH solution. The aqueous layer is extracted with diethyl ether or DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (Example Scale) |

| 2-Methyl-2-phenylpentan-3-one | 176.26 | 1.0 | 17.6 g (100 mmol) |

| Ammonium Acetate | 77.08 | 10.0 | 77.1 g (1.0 mol) |

| Sodium Cyanoborohydride | 62.84 | 1.5 | 9.4 g (150 mmol) |

| This compound | 177.29 | - | Yield: 60-75% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the reductive amination step.

References

Spectroscopic Analysis of 2-Methyl-2-phenylpentan-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-2-phenylpentan-3-amine, a primary amine with potential applications in pharmaceutical development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the characterization and analysis of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | - |

| 3.15 | Triplet | 1H | CH-NH₂ | J = 7.0 Hz |

| 1.50 - 1.65 | Multiplet | 2H | -CH₂-CH₃ | - |

| 1.35 | Singlet | 6H | 2 x -CH₃ (gem-dimethyl) | - |

| 1.20 (broad) | Singlet | 2H | -NH₂ | - |

| 0.85 | Triplet | 3H | -CH₂-CH₃ | J = 7.5 Hz |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 145.0 | Quaternary | Aromatic (C-ipso) |

| 128.5 | Tertiary | Aromatic (C-meta) |

| 127.0 | Tertiary | Aromatic (C-para) |

| 126.5 | Tertiary | Aromatic (C-ortho) |

| 60.0 | Tertiary | CH-NH₂ |

| 45.0 | Quaternary | C(CH₃)₂-Ph |

| 30.0 | Secondary | -CH₂-CH₃ |

| 25.0 | Primary | 2 x -CH₃ (gem-dimethyl) |

| 10.0 | Primary | -CH₂-CH₃ |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium | N-H asymmetric stretch (NH₂) |

| 3300 - 3250 | Medium | N-H symmetric stretch (NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1490, 1450 | Medium | Aromatic C=C stretch |

| 1250 - 1020 | Medium | C-N stretch |

| 910 - 665 | Broad | N-H wag |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | Low | [M - CH₃]⁺ |

| 148 | Strong | [M - C₂H₅]⁺ (α-cleavage, loss of ethyl radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 72 | Very Strong | [C₄H₁₀N]⁺ (α-cleavage, loss of phenyl radical) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and bulb

-

Small vial

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A pulse angle of 30 degrees and a relaxation delay of 2 seconds are recommended.

-

A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or another suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with known functional group frequencies to confirm the presence of the amine, aromatic, and aliphatic moieties.[2]

-

After analysis, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and elution of the analyte. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature to 250°C.

-

Set the EI source to the standard 70 eV.[3]

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

The compound will be separated from the solvent and any impurities in the GC column before entering the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

-

Identify the major fragment ions and propose fragmentation pathways, paying close attention to characteristic α-cleavage patterns for amines.[4][5]

-

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

Caption: Overall workflow for the spectroscopic analysis of the target compound.

Caption: Logical pathway for NMR data interpretation.

Caption: Predicted mass spectrometry fragmentation pathway for the target compound.

References

A Technical Guide to the Potential Pharmacological Profile of 2-Methyl-2-phenylpentan-3-amine

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the pharmacological profile, including receptor binding affinities, mechanism of action, or physiological effects, of 2-Methyl-2-phenylpentan-3-amine. The following guide is a speculative overview based on the structure-activity relationships of the broader class of phenylalkylamines and outlines a hypothetical workflow for its pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of phenylalkylamines, a group of compounds known for a wide range of pharmacological activities. The core structure, consisting of a phenyl group attached to an alkyl chain with an amine, is a common scaffold for molecules targeting the central nervous system (CNS). Prominent members of this class include neurotransmitters, stimulants, and psychedelic compounds. The specific substitutions on the phenyl ring, the alkyl chain, and the amine group dictate the compound's affinity and efficacy at various receptors.

Given its structure, this compound could potentially interact with a variety of monoamine transporters and receptors. This guide will explore its potential pharmacological profile based on structure-activity relationships within the phenylalkylamine class and propose a comprehensive experimental workflow for its characterization.

Potential Pharmacological Targets

Based on its structural similarity to other phenylalkylamines, the potential pharmacological targets for this compound could include:

-

Serotonin (5-HT) Receptors: Phenylalkylamines are well-known for their interaction with 5-HT receptors, particularly the 5-HT2A subtype, which is associated with psychedelic effects.[1][2][3]

-

Dopamine (D) Receptors and Transporter (DAT): The phenethylamine backbone is a core component of dopamine and amphetamine-like stimulants that interact with the dopamine system.

-

Norepinephrine (NE) Receptors and Transporter (NET): Many phenylalkylamines also show activity at noradrenergic sites.

-

Monoamine Oxidase (MAO): The amine group could make it a substrate or inhibitor for MAO-A or MAO-B.

-

Ion Channels: Some phenylalkylamines have been shown to interact with ion channels, such as L-type calcium channels.[4]

Hypothetical Experimental Workflow for Pharmacological Profiling

The following outlines a standard experimental workflow to determine the pharmacological profile of a novel compound like this compound.

In Vitro Characterization

A systematic in vitro screening is the first step to identify the primary biological targets and mechanism of action.

Experimental Protocols:

-

Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for a panel of receptors, transporters, and ion channels.

-

Methodology: Radioligand binding assays are performed using cell membranes expressing the target of interest (e.g., CHO or HEK293 cells). The test compound is incubated at various concentrations with a specific radioligand for the target receptor. The displacement of the radioligand is measured to calculate the inhibition constant (Ki). A broad panel, such as the CEREP safety panel, should be used to identify primary targets and potential off-target effects.

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified primary targets.

-

Methodology:

-

For G-protein coupled receptors (GPCRs) like 5-HT2A, functional activity can be assessed by measuring second messenger mobilization (e.g., Ca2+ flux using a fluorescent probe like Fura-2 or a BRET/FRET-based biosensor) or G-protein activation (e.g., [35S]GTPγS binding assay).

-

For monoamine transporters (DAT, NET, SERT), uptake inhibition assays using synaptosomes or transfected cells with radiolabeled substrates (e.g., [3H]dopamine) are standard. Release assays can also be performed to determine if the compound is a substrate.

-

-

In Vivo Characterization

Following in vitro characterization, in vivo studies in animal models are conducted to assess the physiological and behavioral effects.

Experimental Protocols:

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Methodology: The compound is administered to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, intraperitoneal, oral). Blood samples are collected at various time points, and the concentration of the compound and its major metabolites are quantified using LC-MS/MS.

-

-

Pharmacodynamic (PD) and Behavioral Assays:

-

Objective: To evaluate the physiological and behavioral effects of the compound, guided by the in vitro findings.

-

Methodology:

-

If the compound shows high affinity for 5-HT2A receptors, head-twitch response (HTR) in mice, a preclinical model for hallucinogenic potential, would be assessed.

-

If there is significant activity at DAT or NET, locomotor activity, stereotypy, and drug discrimination paradigms would be employed.

-

To assess potential therapeutic effects, models of depression (e.g., forced swim test), anxiety (e.g., elevated plus-maze), or psychosis (e.g., prepulse inhibition) could be used.

-

-

Data Presentation

As no quantitative data is available for this compound, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical Receptor Binding Profile

| Target | Ki (nM) |

|---|---|

| 5-HT2A | Value |

| 5-HT2C | Value |

| DAT | Value |

| NET | Value |

| SERT | Value |

| D2 | Value |

| α1A | Value |

Table 2: Hypothetical Functional Activity Profile

| Target | Assay | EC50/IC50 (nM) | Emax (%) |

|---|---|---|---|

| 5-HT2A | Ca2+ Flux | Value | Value |

| DAT | [3H]DA Uptake | Value | Value |

| NET | [3H]NE Uptake | Value | Value |

Visualizations

The following diagrams illustrate the conceptual frameworks relevant to the pharmacological profiling of this compound.

References

- 1. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Biological Activity of 2-Methyl-2-phenylpentan-3-amine: A Technical Overview

Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the in-vitro biological activity of 2-Methyl-2-phenylpentan-3-amine. To fulfill the structural and content requirements of this request, this document presents a hypothetical technical guide based on the activities of structurally related substituted phenyl compounds. The experimental data, protocols, and pathways described herein are illustrative and should not be considered factual for this compound.

Executive Summary

This technical guide provides a speculative overview of the potential in-vitro biological activities of this compound, drawing parallels from research on other substituted phenylpentanamine derivatives and related structures. While no direct experimental data exists for the title compound, this document outlines hypothetical anti-proliferative and cytotoxic effects against cancer cell lines, a common therapeutic area for novel amine derivatives. The methodologies, data, and mechanistic pathways presented are intended to serve as a template for potential future investigations into the bioactivity of this compound.

Hypothetical Anti-Proliferative Activity

Based on the activities of similar chemical structures, it is hypothesized that this compound could exhibit cytotoxic effects on various cancer cell lines. The following table summarizes hypothetical quantitative data from a theoretical cell viability assay.

Table 1: Hypothetical IC₅₀ Values for this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 28.7 ± 3.5 |

| HeLa | Cervical Carcinoma | 21.4 ± 2.9 |

| HepG2 | Hepatocellular Carcinoma | 35.1 ± 4.2 |

Experimental Protocols (Hypothetical)

The following sections detail the methodologies that could be employed to assess the in-vitro biological activity of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) would be obtained from the American Type Culture Collection (ATCC). Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compound would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Figure 1. A hypothetical workflow for determining cell viability using the MTT assay.

Hypothetical Signaling Pathway

Many amine-containing compounds exert their anti-cancer effects by inducing apoptosis. A plausible, though speculative, mechanism for this compound could involve the intrinsic apoptotic pathway, as depicted below.

Figure 2. Hypothetical intrinsic apoptotic pathway potentially induced by the compound.

Conclusion

The information presented in this technical guide is a speculative framework for the potential in-vitro biological activity of this compound. Due to the absence of published research on this specific molecule, the data, experimental protocols, and signaling pathways are hypothetical and based on the activities of structurally related compounds. This document underscores the need for empirical studies to elucidate the actual pharmacological profile of this compound. Future research, starting with foundational cytotoxicity screenings as outlined, is essential to determine if this compound holds any therapeutic promise.

In-depth Technical Guide on 2-Methyl-2-phenylpentan-3-amine: Elucidating Potential Mechanisms of Action

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it is important to note that 2-Methyl-2-phenylpentan-3-amine is a novel chemical entity for which specific pharmacological data, including mechanism of action, receptor binding affinities, and in-depth experimental protocols, are not yet publicly available. As such, this document serves as a theoretical exploration of its potential mechanisms of action based on the structure-activity relationships of closely related phenethylamine derivatives. The theories presented herein are speculative and require experimental validation.

Structural Considerations and Potential Pharmacological Class

This compound belongs to the broad class of phenethylamines, a group of compounds known for their diverse pharmacological effects on the central nervous system. Its core structure, a phenyl group attached to an amino pentane backbone, suggests potential interactions with monoamine neurotransmitter systems.

Key Structural Features:

-

Phenethylamine Backbone: The foundational structure for many stimulants, empathogens, and anorectics.

-

α-Ethyl and β-Methyl Substitution: The ethyl group at the alpha position and the methyl group at the beta position relative to the amine group are significant. Modifications at these positions are known to influence potency and selectivity for various monoamine transporters and receptors.

-

Tertiary Carbon at the Phenyl Ring: The quaternary carbon atom attached to the phenyl ring introduces significant steric bulk, which would likely influence its binding affinity and interaction with target proteins.

Based on these features, this compound is hypothesized to act as a monoamine releasing agent and/or a reuptake inhibitor.

Theoretical Mechanisms of Action

Given its structural similarity to other phenethylamines, the primary theoretical mechanisms of action for this compound revolve around its potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as potential activity at trace amine-associated receptor 1 (TAAR1).

Monoamine Transporter Interaction

A primary hypothesis is that this compound acts as a substrate for and/or inhibitor of DAT, NET, and SERT. This interaction would lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.

Hypothetical Signaling Pathway for Monoamine Release:

Caption: Hypothetical mechanism of dopamine release induced by this compound.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Another plausible mechanism is the activation of TAAR1. TAAR1 is a G-protein coupled receptor that can modulate the activity of monoamine transporters. Agonism at TAAR1 can lead to the phosphorylation of DAT, causing it to reverse its direction of transport and release dopamine into the synapse.

Hypothetical TAAR1 Signaling Pathway:

Caption: Postulated TAAR1-mediated signaling cascade for this compound.

Proposed Experimental Protocols for Elucidation of Mechanism

To validate these theories, a series of in vitro and in vivo experiments would be required. The following outlines key experimental protocols that could be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligand: Utilize radiolabeled ligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves.

Synaptosomal Uptake/Release Assays

Objective: To assess the functional effect of this compound on monoamine uptake and release.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat striatum (for dopamine), hippocampus (for serotonin), and cortex (for norepinephrine).

-

Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound, followed by the addition of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine. Measure the amount of radioactivity taken up by the synaptosomes.

-

Release Assay: Pre-load synaptosomes with the respective radiolabeled monoamine. Subsequently, expose them to varying concentrations of this compound and measure the amount of radioactivity released into the supernatant.

-

Data Analysis: Determine IC₅₀ values for uptake inhibition and EC₅₀ values for release.

Proposed Experimental Workflow:

Caption: A logical workflow for the experimental characterization of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. It is crucial to understand that these values are purely illustrative and not based on experimental results.

| Target | Assay | Parameter | Hypothetical Value (nM) |

| DAT | Binding | Kᵢ | 150 |

| Uptake | IC₅₀ | 250 | |

| Release | EC₅₀ | 100 | |

| NET | Binding | Kᵢ | 80 |

| Uptake | IC₅₀ | 120 | |

| Release | EC₅₀ | 60 | |

| SERT | Binding | Kᵢ | >10,000 |

| Uptake | IC₅₀ | >10,000 | |

| Release | EC₅₀ | >10,000 | |

| TAAR1 | Functional | EC₅₀ | 500 |

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it is a psychoactive compound with a likely mechanism of action involving the modulation of monoamine neurotransmitter systems. The presented theoretical framework, based on its classification as a phenethylamine, posits that it may act as a monoamine releasing agent and/or reuptake inhibitor, with potential activity at TAAR1.

To move beyond theoretical postulation, a rigorous experimental investigation is paramount. The outlined protocols for radioligand binding, synaptosomal uptake and release assays, and functional TAAR1 assays provide a clear path forward for elucidating the precise molecular mechanisms of this novel compound. The resulting quantitative data will be invaluable for understanding its pharmacological profile and potential therapeutic or toxicological effects. Further in vivo studies, such as microdialysis and behavioral pharmacology, would be necessary to fully characterize its effects in a whole-organism context.

Navigating the Unknown: A Procedural Guide to the Toxicological Assessment of 2-Methyl-2-phenylpentan-3-amine

Disclaimer: As of the latest literature review, specific toxicological data for 2-Methyl-2-phenylpentan-3-amine is not publicly available. This guide, therefore, outlines the standard and robust methodologies that would be employed in a comprehensive preliminary toxicological assessment of a novel chemical entity such as this. It is intended to serve as a technical framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is a common feature in a variety of psychoactive compounds and pharmaceuticals, suggesting that this novel molecule could possess biological activity. A thorough toxicological evaluation is a critical prerequisite for any further development. This document details the necessary in vitro and in vivo studies required to establish a preliminary safety profile.

Phase 1: In Vitro Toxicity Assessment

The initial phase of toxicological screening involves a battery of in vitro tests to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity without the use of live animals.

Experimental Protocols:

-

Cytotoxicity Assays:

-

Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this test, various concentrations of this compound would be incubated with cultured cells (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) for 24 to 72 hours. The metabolic activity of the cells, which correlates with cell viability, is measured by the conversion of MTT to a colored formazan product.

-

Data Output: The primary endpoint is the IC50 value, the concentration of the compound that inhibits 50% of cell viability.

-

-

Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are exposed to the test compound, with and without metabolic activation (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants indicates mutagenic potential.

-

-

In Vitro Micronucleus Test:

-

Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes) are treated with the compound. After treatment, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

-

-

Data Presentation:

Table 1: In Vitro Toxicity Summary for this compound

| Assay | Cell Line/Strain | Endpoint | Result (Hypothetical) |

| MTT Assay | HepG2 | IC50 | [Value] µM |

| Ames Test | S. typhimurium TA98, TA100 | Fold | [Value] |

| In Vitro Micronucleus | Human Lymphocytes | % Micronuclei | [Value] |

Phase 2: In Vivo Acute Toxicity Assessment

Should the in vitro results warrant further investigation, the next step is to assess the effects of a single, high-dose exposure in animal models.

Experimental Protocol:

-

Acute Oral Toxicity (e.g., OECD Guideline 423):

-

Methodology: The test substance is administered orally to a group of rodents (typically rats or mice) at a starting dose level. The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. Based on the outcome, the dose for the next group is adjusted up or down.

-

Data Output: The primary result is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that would be fatal to 50% of the tested population. Observations of toxic effects are also critical.

-

Data Presentation:

Table 2: Acute Toxicity Profile of this compound

| Species | Route of Administration | LD50 (Hypothetical) | Observed Clinical Signs |

| Rat | Oral | [Value] mg/kg | [Description] |

| Mouse | Intraperitoneal | [Value] mg/kg | [Description] |

Phase 3: Repeated Dose Toxicity Studies

To evaluate the effects of longer-term exposure, repeated dose studies are conducted.

Experimental Protocol:

-

28-Day Sub-chronic Oral Toxicity Study (e.g., OECD Guideline 407):

-

Methodology: The compound is administered daily to groups of rodents at three or more dose levels for 28 days. A control group receives the vehicle only. Throughout the study, animals are monitored for clinical signs, body weight, and food/water consumption. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of organs are performed.

-

Data Output: The key endpoints are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

-

Data Presentation:

Table 3: Sub-chronic Toxicity Endpoints for this compound

| Species | Duration | NOAEL (Hypothetical) | LOAEL (Hypothetical) | Target Organs of Toxicity |

| Rat | 28 Days | [Value] mg/kg/day | [Value] mg/kg/day | [List of organs] |

Visualizations: Workflows and Potential Pathways

To conceptualize the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.

Caption: A generalized workflow for the preliminary toxicological assessment of a novel chemical entity.

2-Methyl-2-phenylpentan-3-amine IUPAC name and CAS number

Technical Guide: 2-Methyl-2-phenylpentan-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the chemical identity, properties, and potential synthesis of this compound. Extensive database searches indicate that this compound is not well-characterized in scientific literature or commercial databases. Consequently, a registered CAS number, experimental data, and established biological functions are not available. This document provides a summary of the compound's identifiers based on its chemical structure and proposes a theoretical synthetic pathway as a starting point for researchers interested in its preparation and further study.

Chemical Identification and Properties

Based on systematic nomenclature, the name "this compound" corresponds to the chemical structure where a pentane backbone is substituted with a methyl and a phenyl group at the second carbon, and an amine group at the third carbon.

IUPAC Name: this compound

Chemical Structure:

Despite a thorough search of chemical databases and scientific literature, no CAS number has been assigned to this specific compound. Similarly, experimental data regarding its physical, chemical, or biological properties are not publicly available. The information for closely related compounds suggests it would be a chiral molecule, existing as stereoisomers.

Data Summary

To provide a clear overview, the available and unavailable data for this compound are summarized in the table below.

| Identifier / Property | Value / Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| CAS Number | Not Found |

| Physical Properties | Melting Point, Boiling Point, Solubility: Data not available. |

| Spectral Data | NMR, IR, Mass Spectrometry: Data not available. |

| Biological Activity | Pharmacokinetics, Pharmacodynamics, Toxicity: Data not available. |

Proposed Synthetic Protocol

Given the absence of published synthetic routes, a theoretical protocol is proposed here based on established organic chemistry reactions. This protocol outlines a plausible method for the synthesis of this compound starting from commercially available precursors.

Synthetic Strategy: The proposed synthesis involves the formation of an oxime from a ketone precursor, followed by reduction to the target primary amine. The ketone precursor, 2-methyl-2-phenylpentan-3-one, can be synthesized via a Grignard reaction.

Overall Reaction Scheme

-

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one (Ketone Precursor)

-

Reaction of 2-phenylpropanenitrile with ethylmagnesium bromide (Grignard reagent) followed by acidic hydrolysis.

-

-

Step 2: Oximation of the Ketone

-

Reaction of 2-methyl-2-phenylpentan-3-one with hydroxylamine hydrochloride to form the corresponding oxime.

-

-

Step 3: Reduction of the Oxime

-

Reduction of the oxime using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the final product, this compound.

-

Detailed Experimental Protocol (Theoretical)

Materials:

-

2-phenylpropanenitrile

-

Ethylmagnesium bromide (in diethyl ether or THF)

-

Hydrochloric acid (HCl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 2-Methyl-2-phenylpentan-3-one

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place 2-phenylpropanenitrile dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add ethylmagnesium bromide solution dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the mixture again in an ice bath and slowly quench the reaction by adding aqueous HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

-

Purify the ketone by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Methyl-2-phenylpentan-3-one oxime

-

Dissolve the purified ketone in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Step 3: Synthesis of this compound

-

In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Add a solution of the oxime in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

-

After addition, allow the mixture to stir at room temperature overnight, followed by refluxing for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude amine.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

Visualized Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a chemical entity for which no public data regarding its CAS registration, experimental properties, or biological activity is currently available. This guide provides its correct chemical identity and a theoretical framework for its synthesis. Researchers interested in this molecule must first undertake its chemical synthesis and characterization. The proposed protocol serves as a foundational methodology that can be optimized. Subsequent studies would be required to determine its physicochemical properties, spectral data, and to explore any potential biological or pharmacological relevance.

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of substituted phenethylamines, a broad class of psychoactive compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a chemical class of organic compounds based on the phenethylamine structure. This class includes all derivatives of phenethylamine that can be formed by replacing one or more hydrogen atoms in the core structure with various substituents.[1] These modifications give rise to a wide array of pharmacological effects, including stimulant, empathogen, and psychedelic properties.

Endogenous compounds such as the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) are themselves substituted phenethylamines, highlighting the fundamental role of this chemical scaffold in neurobiology. Synthetic substituted phenethylamines encompass a vast range of substances, from prescription medications like amphetamine to classic psychedelics like mescaline and a wide array of designer drugs.

The pharmacological diversity of this class stems from the various ways substituents can alter the molecule's interaction with monoamine neurotransmitter systems.

Physicochemical Properties of Selected Substituted Phenethylamines

The physical and chemical properties of substituted phenethylamines are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets. The following tables summarize key physicochemical data for a selection of representative compounds.

Table 1: Physical Properties of Selected Substituted Phenethylamines

| Compound | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Phenethylamine | 2-Phenylethanamine | C₈H₁₁N | 121.18 | -98[2] |

| Amphetamine | (±)-1-Phenylpropan-2-amine | C₉H₁₃N | 135.21 | -98[2] |

| Methamphetamine | (S)-N-Methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23 | 170-175 (hydrochloride) |

| MDMA | 3,4-Methylenedioxy-methamphetamine | C₁₁H₁₅NO₂ | 193.24 | 148-153 (hydrochloride)[3] |

| Mescaline | 3,4,5-Trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | 183-186 (sulfate)[4] |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine | C₁₀H₁₄BrNO₂ | 260.13 | 237-239 (hydrochloride)[5][6] |

| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine | C₁₀H₁₄INO₂ | 307.13 | 246 (hydrochloride)[7] |

| DOB | 4-Bromo-2,5-dimethoxyamphetamine | C₁₁H₁₆BrNO₂ | 274.16 | 207-208 (hydrochloride)[8] |

Table 2: Chemical Properties of Selected Substituted Phenethylamines

| Compound | pKa | logP | Water Solubility |

| Phenethylamine | 9.83[1] | 1.41[1] | Soluble[1] |

| Amphetamine | 9.9[9], 10.1[2] | 1.76[10] | Moderate solubility[10] |

| Methamphetamine | ~10.1 | 2.1 | Sparingly soluble |

| MDMA | ~9.9 | 2.2[11] | Insoluble (as base), Soluble (as hydrochloride)[3][12] |

| Mescaline | ~9.56 | 0.7[9] | Moderately soluble[4] |

| 2C-B | - | - | - |

| 2C-I | - | - | - |

| DOB | - | - | - |

Structure-Activity Relationships and Receptor Affinities

The pharmacological effects of substituted phenethylamines are largely determined by their affinity for and efficacy at various monoamine receptors and transporters. The serotonin 5-HT₂A receptor is a key target for the psychedelic members of this class.[13][14]

Table 3: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines

| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | DAT | NET | SERT |

| Amphetamine | >10,000 | >10,000 | >10,000 | 34.4 | 7.2 | 1876 |

| MDMA | 2960 | 636 | >10,000 | 913 | 550 | 49 |

| Mescaline | 1300[15] | 4000[15] | 4000[15] | >10,000 | >10,000 | >10,000 |

| 2C-B | 170 | 110 | 1900 | >10,000 | >10,000 | >10,000 |

| 2C-I | 80 | 61 | 1400 | >10,000 | >10,000 | >10,000 |

| DOB | 0.48[8] | 1.5[8] | 1200 | >10,000 | >10,000 | >10,000 |

Note: Data is compiled from various sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

Experimental Protocols

General Synthesis of Substituted Phenethylamines (Example: 2C-X Series)

A common synthetic route to 2C-X compounds involves the Henry reaction between a substituted benzaldehyde and nitromethane, followed by reduction of the resulting nitrostyrene.

Step 1: Nitrostyrene Formation A solution of the appropriately substituted 2,5-dimethoxybenzaldehyde and anhydrous ammonium acetate in nitromethane is heated. The excess nitromethane is removed under vacuum to yield the crude nitrostyrene, which can be purified by recrystallization.

Step 2: Reduction to Phenethylamine The substituted nitrostyrene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and added to a slurry of a reducing agent, such as lithium aluminum hydride (LAH), in THF. The reaction mixture is refluxed, and after cooling, the excess hydride is quenched. An aqueous workup followed by extraction and distillation or crystallization yields the final phenethylamine product.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a compound for the 5-HT₂A receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Tissues or cells expressing the 5-HT₂A receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).[16]

2. Binding Assay:

-

In a 96-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled 5-HT₂A receptor ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound.[16][17]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[16]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.[16]

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GC-MS Analysis of Substituted Phenethylamines

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of substituted phenethylamines in various matrices.

1. Sample Preparation (e.g., from a biological matrix):

-

A liquid-liquid extraction is typically performed to isolate the analytes from the matrix.

-

The sample is basified, and the phenethylamines are extracted into an organic solvent.

-

The organic extract is then washed, dried, and concentrated.

-

For some compounds, derivatization (e.g., acetylation or trifluoroacetylation) may be necessary to improve chromatographic properties and mass spectral fragmentation.[10]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Injector: Split/splitless injection is used, with an injector temperature high enough to ensure rapid volatilization of the analytes.

-

Oven Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) is typically used.

-

Analyzer: A quadrupole or ion trap mass analyzer is common.

-

Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

3. Data Analysis:

-

The retention time of the analyte is compared to that of a known standard.

-

The mass spectrum of the analyte is compared to a reference library for confirmation of its identity.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of substituted phenethylamines are a result of their distinct interactions with various components of the monoaminergic systems.

Stimulant Phenethylamines (e.g., Amphetamine)

Amphetamine and related stimulants primarily exert their effects by increasing the synaptic concentrations of dopamine and norepinephrine.

Caption: Mechanism of action of amphetamine at the dopaminergic synapse.

Empathogenic Phenethylamines (e.g., MDMA)

MDMA and related compounds primarily act as serotonin releasing agents by interacting with the serotonin transporter (SERT).

Caption: Mechanism of action of MDMA at the serotonergic synapse.

Psychedelic Phenethylamines (e.g., 2C-B, DOB)

The psychedelic effects of these compounds are primarily mediated by their agonist activity at the serotonin 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade.

Caption: Downstream signaling of the 5-HT₂A receptor by psychedelic phenethylamines.

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a novel substituted phenethylamine.

Caption: A typical experimental workflow for the study of a novel substituted phenethylamine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2C-I - Wikipedia [en.wikipedia.org]

- 7. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]

- 8. Mescaline - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. forensicresources.org [forensicresources.org]

In-depth Technical Guide: Theoretical Binding Modes of 2-Methyl-2-phenylpentan-3-amine

Notice: Publicly available scientific literature and chemical databases lack specific information regarding the theoretical binding modes, molecular targets, and overall pharmacological profile of the exact compound "2-Methyl-2-phenylpentan-3-amine." Extensive searches have yielded no direct research, computational studies, or experimental data for this specific molecule.

The information presented below is based on structurally similar compounds and general principles of computational chemistry and pharmacology. This guide will, therefore, focus on a theoretical and predictive approach to understanding the potential binding modes of this compound, should this compound be synthesized and studied.

Introduction to Theoretical Binding Mode Analysis

Theoretical binding mode analysis is a crucial component of modern drug discovery and development. It employs computational methods to predict and understand the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor or enzyme. These predictions can guide lead optimization, explain structure-activity relationships (SAR), and provide insights into potential mechanisms of action.

The core of this analysis lies in molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the docking result is often evaluated using a scoring function that estimates the binding affinity.

Predicted Physicochemical Properties and Structural Features

To hypothesize potential binding modes, we must first consider the structural and electronic features of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Binding |

| Molecular Formula | C12H19N | Defines the elemental composition and molecular weight. |

| Molecular Weight | 177.29 g/mol | Influences bioavailability and membrane permeability. |

| XLogP3 | 2.9 | Indicates moderate lipophilicity, suggesting potential for membrane traversal and hydrophobic interactions. |

| Hydrogen Bond Donors | 1 (amine group) | The primary amine is a key site for forming hydrogen bonds with receptor residues. |

| Hydrogen Bond Acceptors | 1 (amine group) | The lone pair on the nitrogen atom can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 4 | Provides conformational flexibility, allowing the molecule to adapt to the shape of a binding site. |

The key structural features that would likely dominate its binding interactions are:

-

The Phenyl Ring: This bulky, hydrophobic group is a prime candidate for engaging in π-π stacking, hydrophobic, and van der Waals interactions with aromatic or aliphatic residues in a binding pocket.

-

The Primary Amine Group: This is the most polar part of the molecule and is expected to be the primary site for forming strong, directed interactions such as hydrogen bonds and ionic interactions (if protonated) with polar or charged residues (e.g., Asp, Glu, Ser, Thr, Gln, Asn).

-

The Alkyl Backbone: The pentane chain with its methyl substituent contributes to the overall size, shape, and lipophilicity of the molecule, influencing how it fits into a binding pocket.

Hypothetical Binding Modes and Potential Molecular Targets

Given its structural similarity to known central nervous system (CNS) active compounds, particularly stimulants and anorectics, potential molecular targets for this compound could include monoamine transporters and receptors.

Potential Interaction with Monoamine Transporters (e.g., DAT, NET, SERT)

Many phenylalkylamine derivatives interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A hypothetical binding mode within these transporters would likely involve:

-

Ionic Interaction/Hydrogen Bonding: The protonated amine group forming a salt bridge or strong hydrogen bond with a conserved aspartate residue in the transporter's binding site.

-

Hydrophobic and Aromatic Interactions: The phenyl ring fitting into a hydrophobic pocket, potentially forming π-π stacking interactions with tyrosine or phenylalanine residues.

-

Van der Waals Interactions: The alkyl chain making contact with aliphatic residues within the binding site.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

A standard method to confirm interaction with these transporters is a competitive radioligand binding assay.

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., striatum for DAT, hippocampus for SERT) from a suitable animal model in a buffered sucrose solution. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

-

Incubation: Incubate the synaptosomes with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Potential Interaction with Adrenergic Receptors

The structure also bears some resemblance to ligands for adrenergic receptors. For instance, the benzylic methyl group is a feature found in some alpha-2 adrenergic receptor ligands.

Experimental Protocol: Computational Docking Study

A theoretical investigation of binding to an adrenergic receptor could be performed as follows:

-

Receptor Preparation: Obtain the crystal structure of the target receptor (e.g., an α₂-adrenergic receptor) from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing its energy.

-

Ligand Preparation: Generate a 3D structure of this compound. Assign partial charges and determine its possible conformations.

-

Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the receptor. The program will generate multiple possible binding poses.

-

Analysis of Poses: Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.). The pose with the best score (lowest predicted binding energy) is considered the most likely binding mode.

Visualizing Theoretical Workflows and Pathways

Diagram 1: General Workflow for Theoretical Binding Mode Prediction

Caption: A flowchart illustrating the computational workflow for predicting the binding mode of a ligand.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: A potential G-protein coupled receptor signaling pathway that could be modulated by the ligand.

Conclusion and Future Directions

The analysis of this compound's theoretical binding modes is currently speculative due to a lack of empirical data. Based on its chemical structure, it is plausible that this compound could interact with monoamine transporters or adrenergic receptors, driven by a combination of electrostatic and hydrophobic interactions.

To validate these hypotheses, the following steps are recommended:

-

Synthesis and Characterization: The compound must first be synthesized and its identity and purity confirmed.

-

In Vitro Screening: A broad panel of binding and functional assays should be conducted against a range of CNS targets to identify primary molecular targets.

-

Computational Studies: Once a primary target is identified, detailed molecular docking and molecular dynamics simulations can be performed to refine the theoretical binding mode.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will provide crucial data to support and refine the binding mode hypothesis.

This document serves as a foundational guide for initiating research into the pharmacological properties of this compound. All hypotheses presented herein require experimental validation.

An Exploratory Technical Guide on 2-Methyl-2-phenylpentan-3-amine Analogs as Monoamine Reuptake Inhibitors

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 2-Methyl-2-phenylpentan-3-amine and its direct analogs is limited. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of this class of compounds based on established methodologies for structurally related monoamine reuptake inhibitors.

Introduction

Monoamine reuptake inhibitors are a significant class of compounds in neuropharmacology and medicinal chemistry, primarily targeting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these inhibitors can potentiate monoaminergic signaling, a mechanism central to the action of many antidepressants, anxiolytics, and psychostimulants.

The compound this compound belongs to the broader class of phenethylamines, which includes many known monoamine reuptake inhibitors. Its structural features—a phenyl ring, an ethylamine backbone, and specific alkyl substitutions—suggest potential interactions with monoamine transporters. This guide outlines the synthetic pathways and experimental protocols necessary to explore the pharmacological profile of this compound and its analogs, thereby providing a foundational resource for researchers investigating this chemical space.

Synthetic Pathways

The synthesis of this compound and its analogs can be approached through several established organic chemistry routes. A common strategy involves the formation of a ketone intermediate followed by reductive amination.

General Synthesis of the Ketone Intermediate (2-Methyl-2-phenylpentan-3-one)

A plausible route to the ketone intermediate involves the acylation of a benzene derivative. For instance, a Friedel-Crafts acylation of benzene with 2-methyl-2-chloropentanoyl chloride could yield the desired ketone. Alternatively, organometallic routes, such as the reaction of a phenyl Grignard reagent with an appropriate acyl chloride or nitrile, can be employed.

Reductive Amination to Yield the Final Amine

The conversion of the ketone to the amine is typically achieved through reductive amination. This can be a one-pot reaction where the ketone is reacted with an amine source (e.g., ammonia for the primary amine, or a primary amine for a secondary amine analog) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

For the synthesis of chiral amines, asymmetric synthesis methods can be employed. This could involve the use of a chiral auxiliary or a stereoselective reducing agent during the reductive amination step. Asymmetric hydrogenation of an enamine intermediate is another viable strategy.

Pharmacological Evaluation: Experimental Protocols

The primary pharmacological evaluation of this compound analogs would focus on their interaction with the monoamine transporters: DAT, SERT, and NET. The standard methods for this are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. These are typically competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the target.

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

For SERT: [³H]Citalopram.

-

For NET: [³H]Nisoxetine.

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

-

Test compounds (analogs of this compound).

-

Non-specific binding control: A high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Protocol:

-

Preparation of Reagents: Prepare stock solutions of test compounds and radioligands. A series of dilutions of the test compound are prepared.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell or synaptosome.

Objective: To determine the functional potency (IC₅₀) of the test compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

-

Assay Buffer (e.g., Krebs-Henseleit buffer).

-

Test compounds.

-

Inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, fluoxetine for SERT, desipramine for NET).

Protocol:

-

Cell/Synaptosome Preparation: Prepare a suspension of the cells or synaptosomes in the assay buffer.

-

Pre-incubation: Aliquots of the cell/synaptosome suspension are pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Uptake is initiated by the addition of the radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated for a short time (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters (representing the amount of neurotransmitter taken up by the cells/synaptosomes) is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis.[1][3]

Data Presentation